molecular formula C18H17Cl2NO2 B4027762 2-(2,4-dichlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

2-(2,4-dichlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B4027762
M. Wt: 350.2 g/mol
InChI Key: NEYLVFRPMGNQDQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenoxy derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form the 2-(2,4-dichlorophenoxy)propane intermediate.

    Formation of the dihydroisoquinoline intermediate: The dihydroisoquinoline moiety is synthesized by the reduction of isoquinoline using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.

    Coupling reaction: The final step involves the coupling of the 2-(2,4-dichlorophenoxy)propane intermediate with the dihydroisoquinoline intermediate under acidic or basic conditions to form the target compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A herbicide known for its plant growth-regulating properties.

    2-(2,4-dichlorophenoxy)ethanol: Used as an intermediate in the synthesis of various organic compounds.

    1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone: A related compound with a similar dihydroisoquinoline moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is unique due to the combination of the dichlorophenoxy and dihydroisoquinoline groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c1-12(23-17-7-6-15(19)10-16(17)20)18(22)21-9-8-13-4-2-3-5-14(13)11-21/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYLVFRPMGNQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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